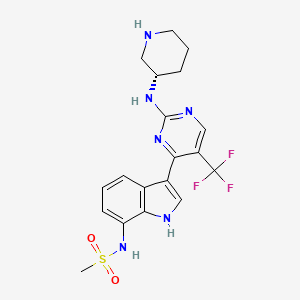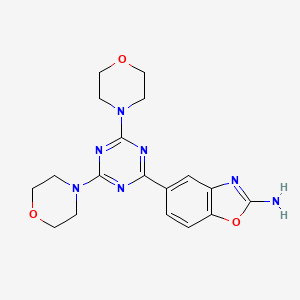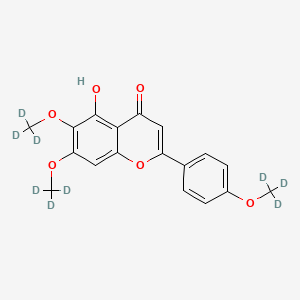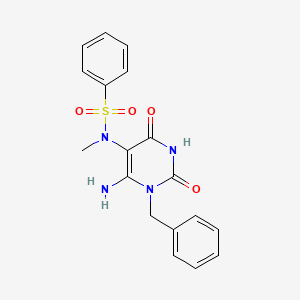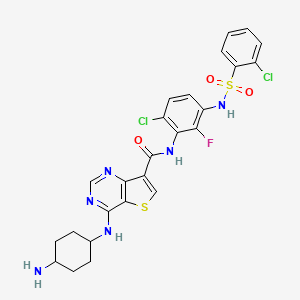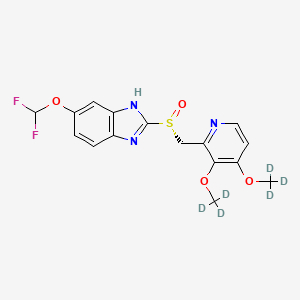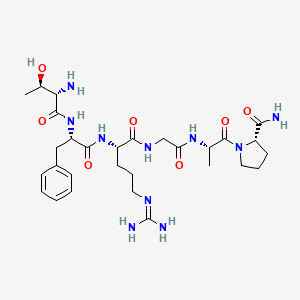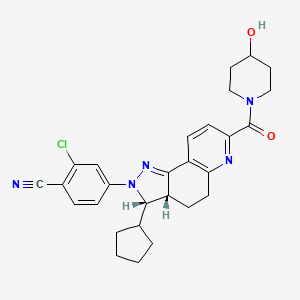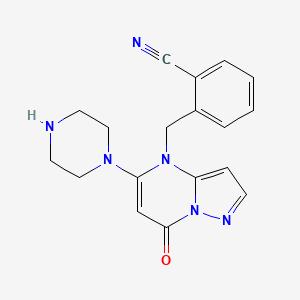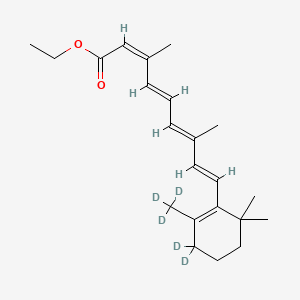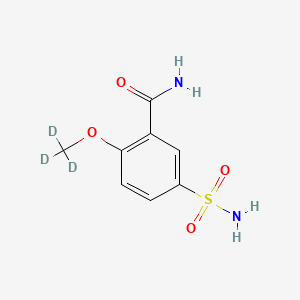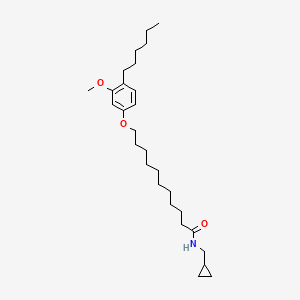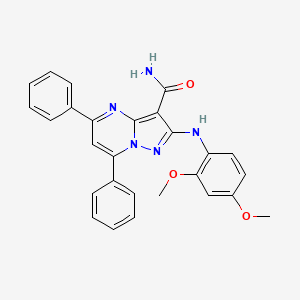
N-Acetyl-D-mannosamine-18O,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-mannosamine-18O,d3 is a labeled derivative of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. This compound is often used in biochemical and medical research due to its role as a precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-mannosamine-18O,d3 typically involves the incorporation of isotopic labels into the N-Acetyl-D-mannosamine molecule. This can be achieved through various synthetic routes, including:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetylglucosamine: This process converts N-Acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium catalysts to cyclize glucal derivatives, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized versions of the above methods. The process is designed to ensure high yield and purity, suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-mannosamine-18O,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This involves the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetyl-D-mannosamine-6-phosphate and N-Acetyl-D-mannosamine-1-phosphate .
Scientific Research Applications
N-Acetyl-D-mannosamine-18O,d3 has a wide range of applications in scientific research:
Chemistry: Used as a substrate to identify and characterize enzymes such as N-acetyl-glucosamine epimerase and aldolase.
Biology: Plays a crucial role in the study of glycosylation processes and the biosynthesis of sialic acids.
Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.
Mechanism of Action
N-Acetyl-D-mannosamine-18O,d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-Acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . These sialic acids are then incorporated into glycoproteins and glycolipids, playing a critical role in cellular communication and signaling .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: Another hexosamine monosaccharide involved in the biosynthesis of glycosaminoglycans.
N-Acetylneuraminic acid: A sialic acid that is the end product of the biosynthesis pathway involving N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine-18O,d3 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it particularly valuable in research focused on metabolic pathways and enzyme kinetics .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3,12+2 |
InChI Key |
MBLBDJOUHNCFQT-DBXLSURHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


